molecular formula C11H6BrF2NO B1404166 2-(2-Bromo-4,5-difluorophenoxy)pyridine CAS No. 870062-92-3

2-(2-Bromo-4,5-difluorophenoxy)pyridine

Cat. No. B1404166
M. Wt: 286.07 g/mol
InChI Key: OJMJDVXXCCAOAY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-difluorophenoxy)pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism Of Action

The mechanism of action of 2-(2-Bromo-4,5-difluorophenoxy)pyridine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and tumor growth, among other effects.

Biochemical And Physiological Effects

Studies have shown that 2-(2-Bromo-4,5-difluorophenoxy)pyridine has a variety of biochemical and physiological effects. These include anti-inflammatory and anti-tumor effects, as well as effects on cell proliferation and differentiation. The compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Bromo-4,5-difluorophenoxy)pyridine in lab experiments is its high potency and specificity. This allows researchers to study the compound's effects in detail, without interference from other compounds. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental models.

Future Directions

There are many potential future directions for research on 2-(2-Bromo-4,5-difluorophenoxy)pyridine. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another potential direction is the study of the compound's effects on other physiological systems, such as the immune system or the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity in different experimental models.

Scientific Research Applications

2-(2-Bromo-4,5-difluorophenoxy)pyridine has been used in a wide range of scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-(2-bromo-4,5-difluorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF2NO/c12-7-5-8(13)9(14)6-10(7)16-11-3-1-2-4-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMJDVXXCCAOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4,5-difluorophenoxy)pyridine

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4,5-difluoro-phenol (1 g, 4.78 mmol) in N,N-dimethylformamide were added K2CO3 and 2-fluoropyridine (0.46 g, 4.78 mmol) and heated at 120° C. for overnight. One more equivalent of 2-fluoropyridine was added and heated at 150° C. for 12 h. The reaction mixture was dissolved in ethyl acetate, washed with 1M NaHCO3, concentrated and purified by flash column chromatography using 0%, 5% and 10% of ethyl acetate in hexanes to yield 0.8 g (59%) of product. MS (ESI+) m/z 286 (M+H)+.
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1 g
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0.46 g
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Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.